Home > Products > Screening Compounds P57887 > (-)-Chlorpheniramine
(-)-Chlorpheniramine - 32188-09-3

(-)-Chlorpheniramine

Catalog Number: EVT-1539041
CAS Number: 32188-09-3
Molecular Formula: C16H19ClN2
Molecular Weight: 274.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levochlorpheniramine is a chlorphenamine. It is an enantiomer of a dexchlorpheniramine.

Relevance: (+)-Chlorpheniramine is structurally identical to (-)-chlorpheniramine, differing only in the spatial arrangement of their atoms around a single chiral center. This makes them enantiomers. The stereoselective elimination of chlorpheniramine, with the (+)-enantiomer being cleared more slowly than the (-)-enantiomer, highlights the importance of chirality in drug disposition and effects .

Caffeine

Relevance: Caffeine is included in this list because several of the provided papers discuss its presence in combination drug formulations alongside (-)-chlorpheniramine, particularly for treating cold and flu symptoms. One study investigated the pharmacokinetics of both compounds when administered together, finding no significant interactions [, , ].

Dexamethasone

Relevance: Dexamethasone is mentioned in the context of preventing hypersensitivity reactions associated with oxaliplatin chemotherapy, a treatment sometimes used in conjunction with (-)-chlorpheniramine-containing medications for patients with overlapping conditions . One study investigated a protocol using high-dose dexamethasone alongside (-)-chlorpheniramine to prevent these reactions .

Diphenhydramine

Relevance: Diphenhydramine is structurally similar to (-)-chlorpheniramine, both belonging to the ethanolamine class of H1 receptor antagonists. Additionally, diphenhydramine is often used as an internal standard in analytical methods for quantifying (-)-chlorpheniramine in biological samples [, , ].

Hydroxyzine

Relevance: Hydroxyzine is structurally similar to (-)-chlorpheniramine, both being H1 receptor antagonists. A study comparing their transport into cerebrospinal fluid found hydroxyzine reached higher concentrations than (-)-chlorpheniramine, suggesting differences in their pharmacokinetic properties .

Loratadine

Relevance: Loratadine shares the same pharmacological target as (-)-chlorpheniramine, both acting as H1 receptor antagonists. Studies have investigated the combined use of loratadine with H3 receptor antagonists for treating nasal congestion, a condition often addressed by medications containing (-)-chlorpheniramine [, ].

Mepyramine

Relevance: Mepyramine serves as a pharmacological tool in studies investigating the effects of histamine H1 receptor activation in the brain. Researchers use mepyramine to block H1 receptors and differentiate H1-mediated effects from those caused by other mechanisms, providing context for understanding the actions of (-)-chlorpheniramine, another H1 antagonist .

Methapyriline

Relevance: Methapyriline is included in a study investigating histamine-stimulated inositol phospholipid breakdown in the brain. Researchers compared the effects of methapyriline and other antihistamines, including (-)-chlorpheniramine, on this pathway to understand the pharmacological differences between these compounds .

Paracetamol

Relevance: Paracetamol is frequently combined with (-)-chlorpheniramine in pharmaceutical formulations for treating cold and flu symptoms due to their synergistic effects in relieving pain, fever, and congestion. Several studies highlight the co-administration of these compounds for their combined therapeutic benefits [, , , , ].

Phenylephrine

Relevance: Similar to paracetamol, phenylephrine is frequently combined with (-)-chlorpheniramine in cold and flu medications. This combination targets different symptoms, with phenylephrine relieving nasal congestion and (-)-chlorpheniramine addressing allergic reactions [, , , ].

Terfenadine

Relevance: Terfenadine, like (-)-chlorpheniramine, is an H1 receptor antagonist. Studies have compared their ability to cross the blood-brain barrier and their affinity for various receptors in the central nervous system to understand the differences in their side effect profiles .

Source

Chlorpheniramine is synthesized from p-chlorobenzonitrile and 2-bromopyridine through various chemical reactions involving sodium amide and alkali solutions. It is often formulated as chlorpheniramine maleate, a salt form that enhances its solubility and stability in pharmaceutical preparations .

Classification
  • IUPAC Name: (R)-N-(4-chlorophenyl)-N,N-dimethyl-2-pyridin-2-ylethanamine
  • Chemical Class: Antihistamines
  • Substituents: Contains a chlorophenyl group and a dimethylamino group attached to a pyridine ring.
Synthesis Analysis

The synthesis of (-)-chlorpheniramine involves several steps:

  1. Formation of Intermediate: p-Chlorobenzonitrile reacts with 2-bromopyridine in the presence of sodium amide to produce an intermediate compound. This reaction typically occurs in an organic solvent at controlled temperatures (45-55 °C) to ensure optimal yields .
  2. Generation of Chlorpheniramine: The intermediate undergoes a reaction with N,N-dimethyl chloroethane hydrochloride in an alkaline environment, leading to the formation of chlorpheniramine. Sodium hydroxide is commonly used as the strong base, with specific mass ratios to ensure complete conversion .
  3. Preparation of Chlorpheniramine Maleate: Chlorpheniramine can be converted into its maleate salt by reacting it with maleic acid in absolute ethyl alcohol. This step enhances the compound's pharmacological properties and stability .
Molecular Structure Analysis

Structure

The molecular structure of (-)-chlorpheniramine features:

  • A pyridine ring connected to an ethyl chain.
  • A dimethylamino group attached to the ethyl chain.
  • A para-chloro substitution on the phenyl ring.

Data

  • Molecular Formula: C16H19ClN2
  • Molecular Weight: 288.79 g/mol
  • Structural Representation:
Chemical Reactions Analysis

(-)-Chlorpheniramine participates in various chemical reactions, primarily related to its synthesis and modification:

  1. Alkylation Reactions: Involves alkylation of the amino group, which can modify its pharmacological properties.
  2. Salt Formation: The conversion into chlorpheniramine maleate through acid-base reactions enhances solubility and bioavailability .
  3. Degradation Reactions: Under certain conditions (e.g., exposure to light or heat), chlorpheniramine can degrade, necessitating careful storage conditions.
Mechanism of Action

The primary mechanism of action for (-)-chlorpheniramine is antagonism at histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, which is responsible for many allergic symptoms:

  1. Receptor Binding: Chlorpheniramine binds competitively to H1 receptors in various tissues, including the nasal mucosa.
  2. Inhibition of Histamine Effects: This binding inhibits vasodilation, increased vascular permeability, and secretion from glands stimulated by histamine.
  3. Sedative Effects: Due to its ability to cross the blood-brain barrier, it also exerts central nervous system effects leading to sedation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Melting Point: Approximately 95 °C

Chemical Properties

  • Solubility: Soluble in water (as maleate), ethanol, and methanol; poorly soluble in non-polar solvents.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are utilized for quantifying chlorpheniramine in pharmaceutical formulations and biological samples . These methods provide high sensitivity and specificity for detecting trace amounts.

Applications

(-)-Chlorpheniramine is widely used in both clinical and over-the-counter medications for:

  • Treating allergic rhinitis and other allergic conditions.
  • Providing symptomatic relief from common cold symptoms.
  • Used as a component in combination therapies with other analgesics or decongestants.

Research continues into its efficacy and safety profile, particularly concerning its sedative effects and potential interactions with other medications .

Introduction to (-)-Chlorpheniramine

Historical Development and Discovery of Chlorpheniramine Enantiomers

Chlorpheniramine was first patented in 1948 and entered medical use in 1949 as a racemic mixture (rac-chlorpheniramine) for allergy treatment [1]. The significance of its stereochemistry emerged later when research revealed profound differences in the activity of its enantiomers. The (+)-isomer, later identified as dexchlorpheniramine or (+)-chlorpheniramine, was found to be the biologically active form at histamine H₁ receptors. This discovery stemmed from in vitro and in vivo studies in the 1960s-1980s demonstrating that the (+)-enantiomer exhibited ~100-fold greater potency in inhibiting histamine-induced guinea pig ileum contraction and protecting against histamine-induced lethality compared to the (-)-enantiomer [4]. Intriguingly, Nobel Laureate Arvid Carlsson identified chlorpheniramine's potent serotonin reuptake inhibition (SSRI) properties as early as 1969, noting its potential as an antidepressant—though this application remained unexplored clinically for decades [2].

Structural Classification: Alkylamine First-Generation Antihistamines

(-)-Chlorpheniramine belongs to the alkylamine subclass of first-generation H₁ antihistamines, characterized by a propylamine core structure (CH₂-CH₂-N<). Its chemical name is (S)-(+)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (though note: the (+)-enantiomer corresponds to the (S)-configuration under older nomenclature) [1] [5] [9]. Key structural features include:

  • A pyridyl ring linked to a chlorophenyl ring via a chiral carbon atom
  • A short ethylene chain connected to a tertiary dimethylamine group
  • Low molecular weight (274.79 g/mol) and lipophilicity, facilitating CNS penetration [1] [7]

This structure places it within a halogen-substituted derivative series including brompheniramine and dexchlorpheniramine. Unlike ethanolamine-class antihistamines (e.g., diphenhydramine), alkylamines like chlorpheniramine exhibit reduced sedation due to lower muscarinic receptor affinity while maintaining potent H₁ blockade [5] [9]. Table 1 summarizes its key identifiers:

Table 1: Chemical Identifiers of Chlorpheniramine

PropertyIdentifier/Value
CAS Registry Number132-22-9
IUPAC Name(S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
Molecular FormulaC₁₆H₁₉ClN₂
SynonymsDexchlorpheniramine; Chlor-Trimeton®; (+)-CPM; (S)-CPM
ChEMBL IDCHEMBL905
PubChem CID (Free base)2725

Significance of Stereochemistry in (-)-Chlorpheniramine Bioactivity

The chiral center in chlorpheniramine critically determines its pharmacodynamic and pharmacokinetic profile:

  • Receptor Binding: The (+)-enantiomer shows ~100-fold higher affinity for human H₁ receptors (Kᵢ = 2.67–4.81 nM) compared to the (-)-enantiomer (Kᵢ = 211–361 nM) [1] [4]. This stereoselectivity arises from optimal three-point binding between the (+)-isomer's chlorophenyl group, pyridine ring, and dimethylamino moiety with the H₁ receptor pocket.
  • Metabolic Fate: Human CYP2D6 preferentially metabolizes the (+)-enantiomer. Studies using quinidine (CYP2D6 inhibitor) increased the (+)-enantiomer's Cₘₐₓ by 111% and halved its clearance while prolonging its elimination half-life from 18.0±2.0 h to 29.3±2.0 h (p<0.001) [4].
  • Protein Binding: Both enantiomers bind extensively (72%) to human serum albumin, primarily at Site IIIA (subdomain IB), but with potential differences in binding kinetics influencing free drug concentrations [10].
  • SSRI Activity: Carlsson's work revealed potent serotonin transporter (SERT) inhibition by chlorpheniramine (Kd = 15.2 nM), exceeding its effects on norepinephrine (Kd = 1,440 nM) or dopamine transporters (Kd = 1,060 nM) [1] [2]. This SSRI activity resides predominantly in the (+)-enantiomer, suggesting dual H₁/SERT targeting potential.

Table 2: Enantiomer-Specific Pharmacokinetic Parameters of Chlorpheniramine in CYP2D6 Extensive Metabolizers [4]

Parameter(+)-Chlorpheniramine(-)-ChlorpheniramineChange with CYP2D6 Inhibition
Cₘₐₓ (ng/ml)12.55 ± 1.515.38 ± 0.44(+)-CPM: ↑111% (p<0.01)
CL/F (l/h/kg)0.49 ± 0.081.07 ± 0.15(+)-CPM: ↓55% (p<0.01)
t₁/₂ (h)18.0 ± 2.0Not reported(+)-CPM: ↑63% (to 29.3±2.0 h; p<0.001)
AUC (ng·h/ml)264.8 ± 41.2113.6 ± 16.1(+)-CPM: ↑140% (p<0.01)

Properties

CAS Number

32188-09-3

Product Name

(-)-Chlorpheniramine

IUPAC Name

(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1

InChI Key

SOYKEARSMXGVTM-OAHLLOKOSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.